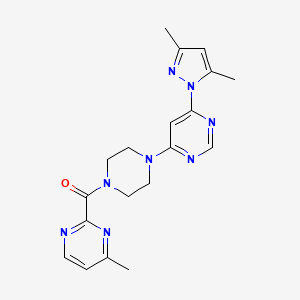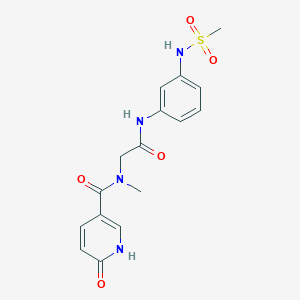
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Mécanisme D'action
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) site. This prevents the transfer of electrons from NADPH to FAD, which is necessary for the production of ROS. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to be a potent inhibitor of NADPH oxidase, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of NADPH oxidase by N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to decrease ROS production in cells, which can lead to decreased inflammation and oxidative stress. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines, possibly due to its ability to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide in lab experiments is its potency as an inhibitor of NADPH oxidase. This allows for the study of the enzyme's role in various biological processes with high specificity. However, one limitation of using N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is its potential for off-target effects, as it has been shown to inhibit other enzymes besides NADPH oxidase at high concentrations.
Orientations Futures
There are several future directions for the use of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide in scientific research. One area of interest is the role of NADPH oxidase in aging and age-related diseases. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to have anti-aging effects in various animal models, possibly due to its ability to decrease oxidative stress. Another area of interest is the development of new N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide analogs with improved potency and selectivity for NADPH oxidase. These analogs could be used to study the role of the enzyme in various diseases and to develop new therapies targeting NADPH oxidase.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide involves several steps, including the reaction of 3,4-dimethylphenylacetonitrile with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 1-methylpiperidine-4-carboxylic acid to form N-(3,4-dimethylphenyl)-4-(1-methylpiperidine-4-carboxamido)butyramide. The final step involves the reaction of this intermediate with phosgene and imidazole to form N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been widely used in scientific research to study the role of NADPH oxidase in various biological processes. NADPH oxidase is a key enzyme involved in the production of ROS, which play important roles in cellular signaling, host defense, and oxidative stress. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been used to investigate the role of NADPH oxidase in diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-3-4-13(9-12(11)2)19-17(24)20-7-5-14(6-8-20)21-15(22)10-18-16(21)23/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,23)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPUDRHXBCYTRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2413798.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)



![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)


![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)
![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)
